molecular formula C15H20N2O3 B2361270 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2183338-87-4

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2361270
CAS No.: 2183338-87-4
M. Wt: 276.336
InChI Key: XTVZZSBMAQAQDZ-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a novel synthetic compound characterized by its bicyclic structure, which is not commonly found in many organic compounds. This uniqueness makes it a molecule of interest in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves the condensation of a cyclopropanecarbonyl derivative with an azabicyclo[3.2.1]octane moiety, followed by the introduction of the pyrrolidine-2,5-dione group. Key steps include:

  • Azabicyclo[3.2.1]octane Formation: : A multi-step process involving ring closure reactions.

  • Pyrrolidine-2,5-dione Introduction: : This often involves the use of suitable amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scalable reaction conditions, likely utilizing continuous flow chemistry to ensure high yield and purity. Key considerations include the use of automated synthesisers and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions using agents like hydrogen peroxide, leading to derivatives with increased functional complexity.

  • Reduction: : Common reducing agents like lithium aluminium hydride can be used to reduce various functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Halogen-based reagents, Grignard reagents.

Major Products

The major products from these reactions often include more complex bicyclic structures, potentially with enhanced biological activity.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Utilized as a precursor in synthetic organic chemistry for the development of new molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in various biological assays.

  • Medicine: : Explored for its pharmacological properties, especially in the context of neuroactive or anti-inflammatory agents.

  • Industry: : Employed in the synthesis of complex materials and pharmaceuticals.

Mechanism of Action

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects by interacting with specific molecular targets in cells, potentially including neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism may involve binding to these targets and modulating their activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives, but this molecule is unique due to its cyclopropane and pyrrolidine-2,5-dione groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • 1-(Azabicyclo[3.2.1]octan-3-yl)-2,5-pyrrolidinedione

  • Cyclopropane-containing analogues

  • Pyrrolidine derivatives

Properties

IUPAC Name

1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVZZSBMAQAQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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